molecular formula C7H13IO B14283587 1-Iodohept-1-en-3-ol CAS No. 138102-06-4

1-Iodohept-1-en-3-ol

Cat. No.: B14283587
CAS No.: 138102-06-4
M. Wt: 240.08 g/mol
InChI Key: RZZWGTYQTFSVPY-UHFFFAOYSA-N
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Description

1-Iodohept-1-en-3-ol is an organic compound characterized by the presence of an iodine atom, a double bond, and a hydroxyl group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodohept-1-en-3-ol can be synthesized through a multi-step process starting from ethyl (Z)-β-iodoacrylate. The synthesis involves the following steps :

    Preparation of Ethyl (Z)-β-iodoacrylate: This involves the reaction of ethyl propiolate with sodium iodide in glacial acetic acid, followed by purification.

    Reduction and Hydrolysis: The ethyl (Z)-β-iodoacrylate is then reduced using diisobutylaluminum hydride in anhydrous dichloromethane at -78°C. The resulting product is hydrolyzed to yield (Z)-1-iodohept-1-en-3-ol.

Industrial Production Methods:

Chemical Reactions Analysis

1-Iodohept-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The double bond can be reduced to yield saturated alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of heptanol derivatives.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

1-Iodohept-1-en-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.

    Medicine: Investigated for its potential in drug development due to its reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-iodohept-1-en-3-ol exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The iodine atom and the double bond make it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of chemical reactions. The hydroxyl group can also engage in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-Iodohept-1-en-3-ol can be compared with other similar compounds such as:

    1-Iodohex-1-en-3-ol: Similar structure but with a shorter carbon chain.

    1-Iodohept-1-en-2-ol: Differing in the position of the hydroxyl group.

    1-Bromohept-1-en-3-ol: Similar structure but with a bromine atom instead of iodine.

Uniqueness: The presence of the iodine atom in this compound imparts unique reactivity compared to its bromine or chlorine analogs. Iodine is a better leaving group, making the compound more reactive in substitution reactions.

Properties

CAS No.

138102-06-4

Molecular Formula

C7H13IO

Molecular Weight

240.08 g/mol

IUPAC Name

1-iodohept-1-en-3-ol

InChI

InChI=1S/C7H13IO/c1-2-3-4-7(9)5-6-8/h5-7,9H,2-4H2,1H3

InChI Key

RZZWGTYQTFSVPY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C=CI)O

Origin of Product

United States

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